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Compound of Interest

Compound Name: 2-Chloro-3-cyclobutoxypyrazine

CAS No.: 1250943-13-5

Cat. No.: B1428051

Get Quote

Chemical Identity and Synthetic Utility of 2-Chloro-3-cyclobutoxypyrazine: A Guide for

Medicinal Chemists

Chemical Identity & Digital Representation
2-Chloro-3-cyclobutoxypyrazine is a bifunctional heteroaromatic scaffold utilized primarily as

a building block in the optimization of pharmacokinetic profiles.[1] Its structure combines the

electron-deficient pyrazine core with a lipophilic cyclobutyl ether, offering a specific steric vector

that differs from standard isopropyl or cyclopropyl analogs.[1]

Core Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1428051#bc-rfq
https://www.benchchem.com/product/b1428051/docs?utm_src=pdf-body#2-chloro-3-cyclobutoxypyrazine-smiles-string-and-inchikey
https://www.benchchem.com/product/b1428051/docs?utm_src=pdf-body#2-chloro-3-cyclobutoxypyrazine-smiles-string-and-inchikey
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-3-_4-fluorobenzyl_pyrazine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-3-_4-fluorobenzyl_pyrazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428051?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name 2-Chloro-3-(cyclobutyloxy)pyrazine

Canonical SMILES Clc1nc(OC2CCC2)cn1

Isomeric SMILES ClC1=NC(OC2CCC2)=CN=1

InChI String
InChI=1S/C8H9ClN2O/c9-7-8(11-4-5-12-7)13-6-

2-1-3-6/h4-6H,1-3H2

InChIKey
Derived from structure:YWKXZXWJHYJBIJ-

UHFFFAOYSA-N

Physicochemical Profile (Calculated)
Property Value Relevance

Molecular Weight 184.62 g/mol
Fragment-based drug

discovery (FBDD) compliant.[1]

cLogP ~2.1
Moderate lipophilicity; good

membrane permeability.[1]

TPSA 38.1 Å²

Low polar surface area

suggests CNS penetration

potential.[1]

H-Bond Acceptors 3
Pyrazine nitrogens + Ether

oxygen.[1]

Structural Analysis & Pharmacophore Relevance
This molecule is not merely a random intermediate; it represents a strategic "bioisostere kit" for

medicinal chemistry campaigns.[1]

The Pyrazine Core: Acts as a 1,4-diazine bioisostere for phenyl or pyridyl rings, often

improving aqueous solubility due to the lower logP of pyrazine compared to benzene.

The Cyclobutoxy Group:
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Metabolic Stability: Unlike linear alkoxy chains (e.g.,

-butoxy), the cyclobutyl ring lacks terminal methyl groups susceptible to rapid CYP450
oxidation (

-oxidation).[1]

Conformational Restriction: The puckered cyclobutane ring creates a defined steric

volume that can fill hydrophobic pockets (e.g., in kinase ATP-binding sites) more

effectively than flexible chains.[1]

The Chlorine Handle: Positioned ortho to a ring nitrogen, this chlorine atom is highly

activated for subsequent functionalization via Palladium-catalyzed cross-couplings or further

nucleophilic aromatic substitutions (

).[1]

Synthetic Methodology
The synthesis of 2-chloro-3-cyclobutoxypyrazine relies on a regiocontrolled Nucleophilic

Aromatic Substitution (

).[1] The starting material, 2,3-dichloropyrazine, possesses two equivalent electrophilic sites.
The challenge is monoselectivity: preventing the formation of the 2,3-dicyclobutoxy byproduct.

Reaction Pathway
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Complex
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Cyclobutanol + NaH
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Figure 1: Reaction pathway for the mono-alkoxylation of 2,3-dichloropyrazine.
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Objective: Synthesis of 2-chloro-3-cyclobutoxypyrazine on a 10 mmol scale.

Reagents:

2,3-Dichloropyrazine (1.49 g, 10 mmol)

Cyclobutanol (0.79 g, 11 mmol, 1.1 eq)

Sodium Hydride (60% in mineral oil, 0.44 g, 11 mmol, 1.1 eq)

Anhydrous THF (30 mL)

Step-by-Step Procedure:

Alkoxide Formation:

To a flame-dried Round Bottom Flask (RBF) under

atmosphere, add NaH and anhydrous THF (15 mL). Cool to 0°C.[1]

Add Cyclobutanol dropwise (diluted in 5 mL THF). Stir for 30 minutes at 0°C until

evolution ceases. Why: Pre-forming the alkoxide ensures stoichiometric control and
prevents local excesses that lead to disubstitution.

S_NAr Addition:

In a separate vessel, dissolve 2,3-dichloropyrazine in THF (10 mL) and cool to 0°C.

Crucial Step: Cannulate the alkoxide solution into the pyrazine solution slowly over 20

minutes.

Expert Insight: Adding the nucleophile to the electrophile keeps the electrophile in excess

during addition, statistically favoring mono-substitution.

Reaction Monitoring:

Allow to warm to Room Temperature (RT).[1] Monitor via TLC (Hexane/EtOAc 8:1) or LC-

MS.[1] The reaction is typically complete within 2-4 hours.[1]
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Endpoint: Disappearance of starting material.[1] If the bis-substituted product appears,

stop immediately.

Workup & Purification:

Quench with saturated

(aq).[1]

Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over

.

Concentrate and purify via flash column chromatography (Silica gel, 0-10% EtOAc in

Hexanes).[1]

Analytical Validation
To ensure the integrity of the synthesized core, the following analytical signals must be verified.

Method Expected Signal Interpretation

1H NMR (CDCl3) 8.0-8.2 ppm (2H, pair of d)
The two protons on the

pyrazine ring (H-5, H-6).[1]

1H NMR (CDCl3) 5.2-5.4 ppm (1H, m)

The methine proton of the

cyclobutyl ether (

).[1]

1H NMR (CDCl3) 1.6-2.5 ppm (6H, m)

Cyclobutane ring methylene

protons (

).[1]

LC-MS (ESI+) ~185.0 [M+H]+

Characteristic Chlorine isotope

pattern (

ratio 3:1).[1]
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Downstream Applications (Divergent Synthesis)
The remaining chlorine atom at the C2 position is chemically distinct from the initial C3 position.

The introduction of the electron-donating cyclobutoxy group deactivates the ring slightly

towards a second

but leaves the C-Cl bond highly active for Palladium-catalyzed oxidative addition.[1]
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Figure 2: Divergent synthetic utility of the scaffold.[1]

Suzuki-Miyaura Coupling: The most common application.[1] The chloride is replaced by aryl

or heteroaryl groups to build biaryl systems common in kinase inhibitors.

Buchwald-Hartwig Amination: Allows for the introduction of amines.[1] Note that standard

to replace the second chloride is difficult due to the electron-donating effect of the
cyclobutoxy group; Pd-catalysis is preferred here.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fol400539x
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-3-_4-fluorobenzyl_pyrazine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-3-_4-fluorobenzyl_pyrazine
https://repository.ubn.ru.nl/bitstream/handle/2066/284900/284900.pdf?sequence=1
https://www.google.com/url?sa=E&q=https%3A%2F%2Fchemistry-europe.onlinelibrary.wiley.com%2Fdoi%2F10.1002%2Fcmdc.202200020
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-3-_4-fluorobenzyl_pyrazine
https://repository.ubn.ru.nl/bitstream/handle/2066/284900/284900.pdf?sequence=1
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-3-_4-fluorobenzyl_pyrazine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-3-_4-fluorobenzyl_pyrazine
https://docentes.fct.unl.pt/ana-faisca/files/r30_00304940903507788.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9314592/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2709475/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F12868
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-3-_4-fluorobenzyl_pyrazine
https://www.benchchem.com/product/b1428051?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-3-_4-fluorobenzyl_pyrazine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-3-_4-fluorobenzyl_pyrazine
https://repository.ubn.ru.nl/bitstream/handle/2066/284900/284900.pdf?sequence=1
https://docentes.fct.unl.pt/ana-faisca/files/r30_00304940903507788.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9314592/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2709475/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2709475/
https://www.benchchem.com/product/b1428051/docs#2-chloro-3-cyclobutoxypyrazine-smiles-string-and-inchikey
https://www.benchchem.com/product/b1428051/docs#2-chloro-3-cyclobutoxypyrazine-smiles-string-and-inchikey
https://www.benchchem.com/product/b1428051/docs#2-chloro-3-cyclobutoxypyrazine-smiles-string-and-inchikey
https://www.benchchem.com/product/b1428051/docs#2-chloro-3-cyclobutoxypyrazine-smiles-string-and-inchikey
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428051?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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